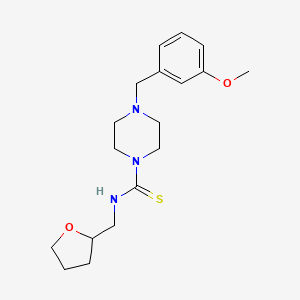![molecular formula C22H25N3O3 B4128861 methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4128861.png)
methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)benzoate
Vue d'ensemble
Description
Methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)benzoate, also known as MPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. MPPB belongs to the class of piperazine derivatives and has been found to exhibit a variety of biological effects.
Mécanisme D'action
The exact mechanism of action of methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)benzoate is not fully understood, but it is believed to act on multiple targets in the body. methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)benzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)benzoate has also been shown to inhibit the production of nitric oxide (NO), a molecule that is involved in the regulation of blood pressure and inflammation.
Biochemical and Physiological Effects:
methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)benzoate has been found to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)benzoate has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)benzoate has been shown to protect against radiation-induced damage in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)benzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)benzoate is also stable and can be stored for extended periods of time. However, methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)benzoate has limitations in terms of its solubility and stability in certain solvents. It also has a relatively short half-life in vivo, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)benzoate. One area of research is the development of new synthetic methods for methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)benzoate that can improve its solubility and stability. Another area of research is the investigation of the potential use of methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)benzoate as a radioprotective agent in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)benzoate and to identify its potential therapeutic applications in various disease states.
Applications De Recherche Scientifique
Methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)benzoate has been studied extensively for its potential therapeutic applications. It has been found to exhibit a variety of biological effects, including anti-inflammatory, analgesic, and antitumor activities. methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)benzoate has also been investigated for its potential use as a radioprotective agent in cancer treatment.
Propriétés
IUPAC Name |
methyl 2-[[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-28-21(26)19-11-5-6-12-20(19)23-22(27)25-16-14-24(15-17-25)13-7-10-18-8-3-2-4-9-18/h2-12H,13-17H2,1H3,(H,23,27)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKPORUPQAPRPZ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4128783.png)
![6-amino-3,4',4',6',8'-pentamethyl-2'-oxo-5',6'-dihydro-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4128794.png)
![N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis[2-(4-methoxyphenoxy)acetamide]](/img/structure/B4128797.png)
![N-(2,4-difluorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4128800.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4128807.png)


![1-{3-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-3-oxopropyl}pyridin-2(1H)-one](/img/structure/B4128820.png)
![N-(4-chlorobenzyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4128838.png)
![N-benzyl-3-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzamide](/img/structure/B4128847.png)

![N-(2-methoxy-4-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4128868.png)
![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4128876.png)
![4-({[(4-fluoro-2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4128890.png)